molecular formula C12H12N4O2S B5643339 {[4-allyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid CAS No. 18378-69-3

{[4-allyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid

Cat. No. B5643339
CAS RN: 18378-69-3
M. Wt: 276.32 g/mol
InChI Key: IPVGRTRXDCWQLV-UHFFFAOYSA-N
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Description

The compound “{[4-allyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid” is a unique chemical with the linear formula C19H18N6O2S . It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich .


Molecular Structure Analysis

The compound has a molecular weight of 394.458 . The exact molecular structure is not provided in the search results.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 394.458 . Other specific physical and chemical properties are not provided in the search results.

Scientific Research Applications

Pharmaceutical Research: Antiviral and Antimicrobial Properties

The triazole ring in CBMicro_044417 is known for its antiviral and antimicrobial activities. This compound could be pivotal in the development of new medications targeting resistant strains of bacteria and viruses. The presence of the allyl group may enhance these properties, making it a potential candidate for drug synthesis and design .

Neuroprotective Agent Development

CBMicro_044417 has shown promise as a neuroprotective agent. Its structure is conducive to preventing the aggregation of proteins like alpha-synuclein, which is implicated in Parkinson’s disease. This suggests that derivatives of this compound could be optimized for treating neurodegenerative disorders .

Cancer Therapy: Selectivity Against Cancer Cell Lines

The compound’s ability to differentiate between cancerous and non-cancerous cells makes it a valuable asset in oncology research. It could lead to the development of targeted cancer therapies with minimal side effects, as it exhibits proper selectivity against cancer cell lines .

Material Science: Metal–Organic Frameworks (MOFs)

In material science, CBMicro_044417 can be used to construct metal–organic frameworks (MOFs). These structures have applications in gas storage, separation technologies, and catalysis due to their porosity and customizable structures .

Analytical Chemistry: Crystal Structure Analysis

The crystal structure of CBMicro_044417 has been determined, which aids in understanding its chemical behavior and reactivity. This information is crucial for analytical chemists who are developing new methods for substance identification and quantification .

Safety and Hazards

Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals . They do not collect analytical data for this product, and the buyer assumes responsibility to confirm product identity and/or purity . All sales are final .

properties

IUPAC Name

2-[(4-prop-2-enyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4O2S/c1-2-7-16-11(9-3-5-13-6-4-9)14-15-12(16)19-8-10(17)18/h2-6H,1,7-8H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPVGRTRXDCWQLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=NN=C1SCC(=O)O)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901141717
Record name 2-[[4-(2-Propen-1-yl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901141717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

18378-69-3
Record name 2-[[4-(2-Propen-1-yl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio]acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18378-69-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[[4-(2-Propen-1-yl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901141717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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